molecular formula C7H6FI B1333266 3-Fluoro-4-iodotoluene CAS No. 452-79-9

3-Fluoro-4-iodotoluene

Cat. No. B1333266
CAS RN: 452-79-9
M. Wt: 236.02 g/mol
InChI Key: XVHYSMVSLDIUCM-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodotoluene is a chemical compound used in research . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 3-Fluoro-4-iodotoluene involves several steps. The process begins with the dissolution of 4-bromo-3-fluorotoluene in THF, followed by the addition of a n-butyl lithium hexane solution. This mixture is then stirred at a low temperature. Iodine is added to the resultant mixture, and the temperature is slowly increased to room temperature. The organic layer is separated, washed, and dried. The residue is purified by silica gel column chromatography to yield 3-fluoro-4-iodotoluene.


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-iodotoluene is C7H6FI . Its molecular weight is 236.02500 .


Chemical Reactions Analysis

3-Fluoro-4-iodotoluene participates in palladium-catalyzed hydroarylation of arylpropiolamides . It was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .


Physical And Chemical Properties Analysis

3-Fluoro-4-iodotoluene has a density of 1.803 g/mL at 25 °C . Its boiling point is 138-139 °C at 9 mmHg .

Scientific Research Applications

  • Proteomics Research

    • 3-Fluoro-4-iodotoluene is used in proteomics research .
  • Preparation of Indene Derivatives

    • 3-Iodotoluene, which is structurally similar to 3-Fluoro-4-iodotoluene, has been used in the preparation of indene derivatives .
  • Proteomics Research

    • 4-Fluoro-3-iodotoluene, which is structurally similar to 3-Fluoro-4-iodotoluene, is used in proteomics research .
  • Preparation of Indene Derivatives

    • 3-Iodotoluene, which is structurally similar to 3-Fluoro-4-iodotoluene, has been used in the preparation of indene derivatives .
  • R&D Use

    • 4-Fluoro-3-iodotoluene is used for R&D purposes .
  • Proteomics Research

    • 4-Fluoro-3-iodotoluene, which is structurally similar to 3-Fluoro-4-iodotoluene, is used in proteomics research .
  • Preparation of Indene Derivatives

    • 3-Iodotoluene, which is structurally similar to 3-Fluoro-4-iodotoluene, has been used in the preparation of indene derivatives .
  • R&D Use

    • 4-Fluoro-3-iodotoluene is used for R&D purposes .
  • Fluorine Chemistry

    • A structurally similar compound, 4-iodotoluene, has been used in fluorine chemistry . The strategy proceeds through a transient (difluoroiodo)arene, generated by anodic oxidation of an iodoarene mediator . A broad range of hypervalent iodine mediated reactions were achieved in high yields by coupling the electrolysis step with downstream reactions in flow, surpassing limitations of batch chemistry .

Safety And Hazards

3-Fluoro-4-iodotoluene is a combustible liquid . It is harmful if swallowed and can cause skin and eye irritation . It is advised to handle it with appropriate protective equipment and to store it in a well-ventilated place .

properties

IUPAC Name

2-fluoro-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYSMVSLDIUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379073
Record name 3-Fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodotoluene

CAS RN

452-79-9
Record name 2-Fluoro-1-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under dry nitrogen, a solution prepared by dissolving 4-bromo-3-fluorotoluene (10 g) in THF (50 mL) was cooled to −72° C. Then, a 1.6 mol/L n-butyl lithium hexane solution (35 mL) was added at −72° C. to the solution such a rate that the inside temperature was not more than −65° C., followed by further stirring at −72° C. for 1 hour. A solution prepared by dissolving iodine (14.8 g) in THF (30 mL) was added at −72° C. to the resultant mixture such a rate that the inside temperature was not more than −60° C., and the temperature was slowly increased to room temperature. Then, a saturated aqueous ammonium chloride solution and hexane were added at room temperature to separate an organic layer, and the organic layer was washed with a 10% aqueous sodium sulfite solution two times and saturated brine in that order, and then dried with sodium sulfate. The sodium sulfate was filtered off, and the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to yield 13.0 g of 3-fluoro-4-iodotoluene as a yellow liquid.
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10 g
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50 mL
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n-butyl lithium hexane
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35 mL
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14.8 g
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Synthesis routes and methods III

Procedure details

To a suspension of 2-fluoro-4-methylaniline (2.0 g, 16 mmol) in aqueous sulfuric acid (˜7 N) was added an aqueous solution of sodium nitrite (1.10 g, 16 mmol, 10 mL water) dropwise at 0° C. and the resulting light orange solution was stirred for 30 minutes. This solution was carefully poured into an aqueous solution of potassium iodide (3.98 g, 24 mmol, 16 mL water) at 80° C. and the resulting red mixture was stirred 1.5 hours at 80° C., and overnight at 50° C. The reaction was cooled to room temperature, poured into water (300 mL), and sodium bisulfite added until the light yellow color remained constant. The aqueous was extracted with diethyl ether (2×125 mL) and the organics were combined, washed with brine, dried (sodium sulfate), filtered, and the ether evaporated to give 2.5 g (66%) of crude product as a yellow green oil. Used without further purification. 1H NMR (CDCl3) δ2.32 (s, 3H,), 6.72 (dd, 1H, J=1.28 Hz, J=8.05 Hz), 6.88 (dd, 1H, J=1.28 Hz, JH=8.97 Hz), 7.58 (dd, 1H, J=1.08 Hz, J=6.78 Hz).
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2 g
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Meleán, S Humpert, J Ermert, HH Coenen - Journal of fluorine chemistry, 2015 - Elsevier
… of 4-([-3,6-dimethoxy-2-methyl-5-(propan-2-yl)-2,5-dihydropyrazin-2-yl]methyl)-2-fluorobenzaldehyde were synthesized in a 3-step synthesis, starting from 3-fluoro-4-iodotoluene as …
Number of citations: 8 www.sciencedirect.com

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